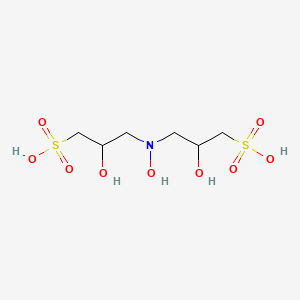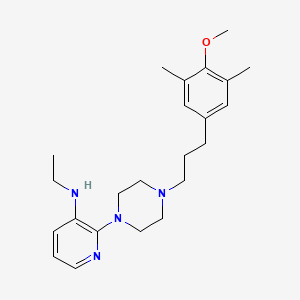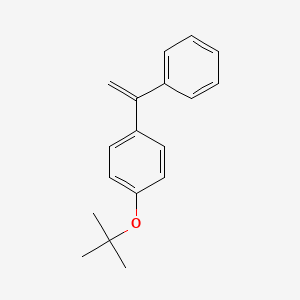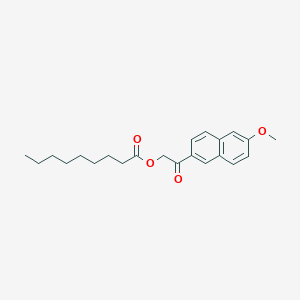
N,N-dibutylbutan-1-amine;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutylbutan-1-amine;hydrate is an organic compound belonging to the class of amines. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various industrial applications, including as a solvent, catalyst, and intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dibutylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of butylamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N,N-dibutylbutan-1-amine .
Industrial Production Methods
In industrial settings, N,N-dibutylbutan-1-amine is produced by passing butanol, ammonia, and hydrogen into a reaction tower filled with a copper-nickel acidic clay catalyst at approximately 200°C. The reaction gas is then condensed to obtain a mixture containing monobutylamine, dibutylamine, and tributylamine, which are separated by rectification .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: N,N-dibutylbutan-1-amine can participate in nucleophilic substitution reactions, forming different substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N-dibutylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: N,N-dibutylbutan-1-amine is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of emulsifiers, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of N,N-dibutylbutan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tributylamine: Similar in structure but with three butyl groups attached to the nitrogen atom.
Dibutylamine: Contains two butyl groups attached to the nitrogen atom.
Butylamine: A primary amine with a single butyl group attached to the nitrogen atom
Uniqueness
N,N-dibutylbutan-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of two butyl groups provides distinct chemical properties compared to other similar amines .
Propiedades
Número CAS |
137024-33-0 |
|---|---|
Fórmula molecular |
C12H29NO |
Peso molecular |
203.36 g/mol |
Nombre IUPAC |
N,N-dibutylbutan-1-amine;hydrate |
InChI |
InChI=1S/C12H27N.H2O/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H2 |
Clave InChI |
NVTNQIBQPLGHGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)



dimethylsilane](/img/structure/B14280037.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)






![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
